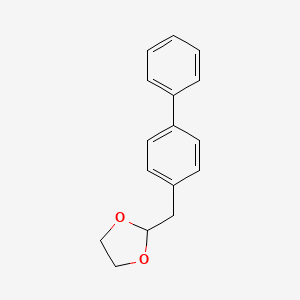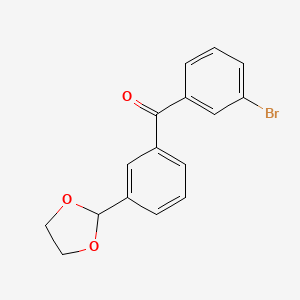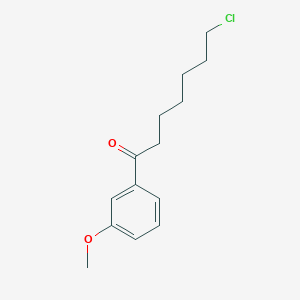
4-(1,3-Dioxolan-2-ylmethyl)biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(1,3-Dioxolan-2-ylmethyl)biphenyl” is a chemical compound with the molecular formula C16H16O2 . It has a molecular weight of 240.3 g/mol .
Molecular Structure Analysis
The molecular structure of “4-(1,3-Dioxolan-2-ylmethyl)biphenyl” consists of a biphenyl group attached to a 1,3-dioxolane ring via a methylene bridge . The density of this compound is 1.12g/cm3 .Chemical Reactions Analysis
While specific chemical reactions involving “4-(1,3-Dioxolan-2-ylmethyl)biphenyl” are not available, biphenyl compounds in general undergo several metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .Physical And Chemical Properties Analysis
“4-(1,3-Dioxolan-2-ylmethyl)biphenyl” has a boiling point of 375.9ºC at 760 mmHg . The flash point is 199.5ºC . Unfortunately, the melting point is not available .Applications De Recherche Scientifique
Chirality Probes
One notable application is the use of biphenyl dioxolanes as chirality probes for assigning the absolute configuration of aliphatic diols. This method relies on transforming diols into their corresponding biphenyl dioxolanes, wherein the biphenyl system adopts a P or M torsion depending on the diol's chirality. The absolute configuration can then be determined by observing the CD spectra of these derivatives, offering a general, straightforward, and reliable approach for various diols (Scafato & Superchi, 2010).
Chemical Synthesis Methodologies
In chemical synthesis, compounds with 1,3-dioxolan-2-ylmethyl groups have been explored for various reactions. For instance, a study describes the preparation of isomers of 2-(1,3-dioxolan-4-yl)ethanol and 1,3-dioxan-4-ylmethanol through the reaction of 1,2,4-butanetriol with paraformaldehyde. These compounds were further subjected to various chemical transformations, including O-alkylation and O-acylation, demonstrating their versatility in synthetic chemistry (Raskil’dina et al., 2018).
Another application is found in the synthesis of α-hydroxy esters using chiral auxiliaries derived from 1,3-dioxolan compounds, showcasing their role in enantioselective synthesis (Jung, Ho, & Kim, 2000).
Material Science
The influence of terminal modifications, such as 1,3-dioxolane groups, on the properties of biphenyl ester liquid crystals has been studied. It was found that such modifications affect the mesomorphic and thermal stability of these compounds, underlining the impact of terminal group chemistry on material properties (Zhu et al., 2019).
Propriétés
IUPAC Name |
2-[(4-phenylphenyl)methyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-2-4-14(5-3-1)15-8-6-13(7-9-15)12-16-17-10-11-18-16/h1-9,16H,10-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVJQZPIQGYSLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645882 |
Source


|
| Record name | 2-[([1,1'-Biphenyl]-4-yl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Dioxolan-2-ylmethyl)biphenyl | |
CAS RN |
898759-54-1 |
Source


|
| Record name | 2-([1,1′-Biphenyl]-4-ylmethyl)-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[([1,1'-Biphenyl]-4-yl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














